molecular formula C14H19N9 B2424488 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine CAS No. 2198296-26-1

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine

Cat. No.: B2424488
CAS No.: 2198296-26-1
M. Wt: 313.369
InChI Key: NDXDDFNXAROAPY-UHFFFAOYSA-N
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Description

“N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine” is a complex organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives has attracted enormous attention . The synthetic approaches for these compounds involve the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The structure is likely to have a five-membered triazole ring fused with a six-membered thiadiazine ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse, given the presence of multiple functional groups in the molecule. The compound may undergo various reactions depending on the conditions and reagents used .

Scientific Research Applications

Synthesis Techniques and Intermediates

  • Supercritical Fluid Synthesis : A study demonstrated the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, using supercritical carbon dioxide, highlighting a solvent-free, environmentally friendly method (Baklykov et al., 2019).

Antimicrobial and Antitumor Applications

  • Antimicrobial Derivatives : Research into thienopyrimidine derivatives showed significant antimicrobial activity, indicating the potential of triazolo and pyridazine derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006).
  • Antitumor Activities : Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with cytotoxic effects against cancer cell lines, showcasing the therapeutic potential of pyrazole and triazolo derivatives (Riyadh, 2011).

Chemical Modification and Reactions

  • Chemical Reactions of Fused Imidazoles and Triazoles : Studies on the N-amination and oxidation of imidazoles and triazoles revealed pathways for synthesizing azopyridinium salts, contributing to the chemical diversity of heterocyclic compounds (Glover & Rowbottom, 1976).

Potential Therapeutic Agents

  • Inhibition of Eosinophil Infiltration : Research identified fused pyridazine derivatives as potent inhibitors of eosinophil infiltration with antihistaminic activity, suggesting applications in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Properties

IUPAC Name

N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N9/c1-11-16-17-13-3-4-14(18-23(11)13)21-9-12(10-21)20(2)7-8-22-6-5-15-19-22/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXDDFNXAROAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CCN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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